

The Central Role of UDP-Galactose in Lactose Synthesis: A Technical Guide

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Compound of Interest

Compound Name: *Udp-Galactose*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biochemical and regulatory functions of Uridine Diphosphate (UDP)-Galactose, the activated form of galactose, in the synthesis of lactose within the mammary gland. Understanding this critical pathway is paramount for research in lactation physiology, dairy science, and the development of therapeutic interventions for lactation-related disorders.

Executive Summary

Lactose, the primary carbohydrate in the milk of most mammals, is a disaccharide synthesized from two monosaccharides: glucose and **UDP-galactose**. The synthesis is a tightly regulated process, occurring exclusively in the Golgi apparatus of mammary epithelial cells. **UDP-galactose** serves as the essential donor of the galactose moiety, and its availability is a key rate-limiting factor in lactose production. This document details the enzymatic steps of **UDP-galactose** formation, its transport, its role in the lactose synthase complex, and the hormonal signaling pathways that govern the expression of key genes in this process. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support advanced research and development.

The Biochemical Pathway of Lactose Synthesis

Lactose synthesis is a two-substrate reaction catalyzed by the lactose synthase enzyme complex. The overall reaction is:



This seemingly simple reaction is contingent on a multi-step preparatory pathway to produce and transport the necessary substrates to the correct subcellular location.

Synthesis of UDP-Galactose

UDP-galactose is primarily derived from glucose in the mammary epithelial cell through a series of enzymatic reactions. Dietary galactose can also serve as a precursor.

- **Glucose Phosphorylation:** Glucose entering the cell is phosphorylated to Glucose-6-Phosphate (G6P) by Hexokinase (HK).
- **Isomerization:** Phosphoglucomutase (PGM) reversibly isomerizes G6P to Glucose-1-Phosphate (G1P).[\[1\]](#)
- **UDP-Glucose Formation:** UDP-Glucose Pyrophosphorylase (UGP2) catalyzes the reaction between G1P and Uridine Triphosphate (UTP) to form UDP-glucose, a pivotal intermediate.[\[1\]](#)
- **Epimerization:** Finally, **UDP-galactose** 4-epimerase (GALE) catalyzes the reversible conversion of UDP-glucose to **UDP-galactose**.[\[2\]](#)[\[3\]](#) This step is crucial for providing the galactosyl donor for lactose synthesis, especially when dietary galactose is limited.[\[4\]](#)

Transport into the Golgi Apparatus

Both **UDP-galactose** and glucose must be transported from the cytoplasm into the lumen of the Golgi apparatus, where lactose synthesis occurs.[\[5\]](#)[\[6\]](#)

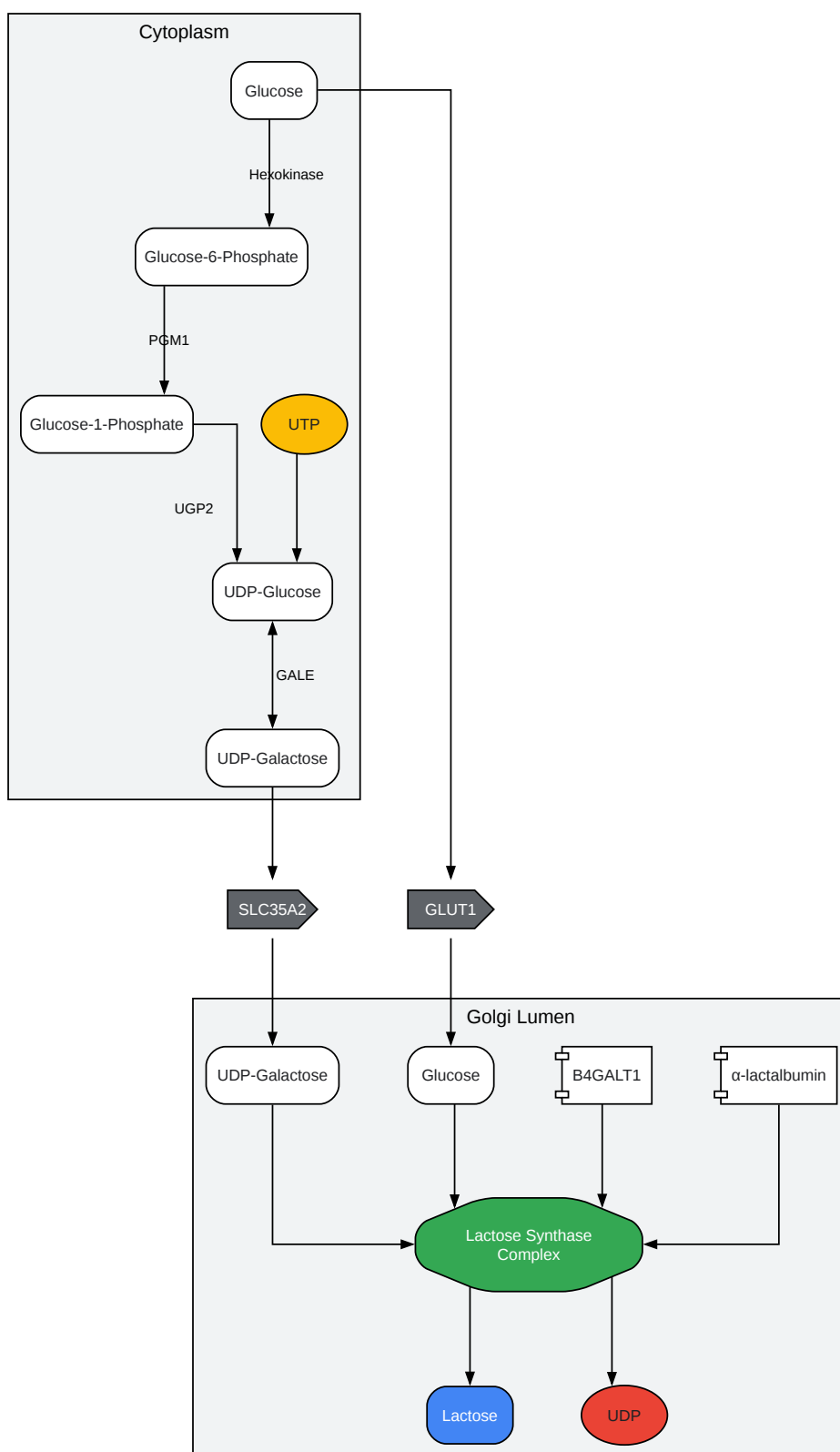
- **UDP-Galactose Transport:** The solute carrier SLC35A2 acts as a specific antiporter, transporting **UDP-galactose** into the Golgi lumen in exchange for Uridine Monophosphate (UMP).[\[5\]](#)[\[7\]](#)
- **Glucose Transport:** Glucose is transported into the Golgi via specific glucose transporters (GLUTs), such as GLUT1.[\[1\]](#)[\[5\]](#)

The Lactose Synthase Enzyme Complex

The synthesis of lactose is catalyzed by the lactose synthase complex, which has two components:[8][9][10]

- β -1,4-galactosyltransferase (B4GALT1): The catalytic subunit, which is found in many tissues and typically transfers galactose to N-acetylglucosamine.
- α -lactalbumin (LALBA): A mammary-specific regulatory protein. The expression of LALBA is induced during lactation. Its binding to B4GALT1 dramatically lowers the Michaelis constant (K_m) for glucose by about 1000-fold, shifting the substrate preference of B4GALT1 from N-acetylglucosamine to glucose and thereby enabling high-level lactose production.[8][11]

The overall workflow from glucose uptake to lactose secretion is a coordinated process involving multiple enzymes and transporters.



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Caption: Cellular workflow of lactose synthesis.

Regulation of Lactose Synthesis

The initiation and maintenance of lactation (lactogenesis) involve significant hormonal changes that regulate the expression of genes crucial for lactose synthesis.

Hormonal Control

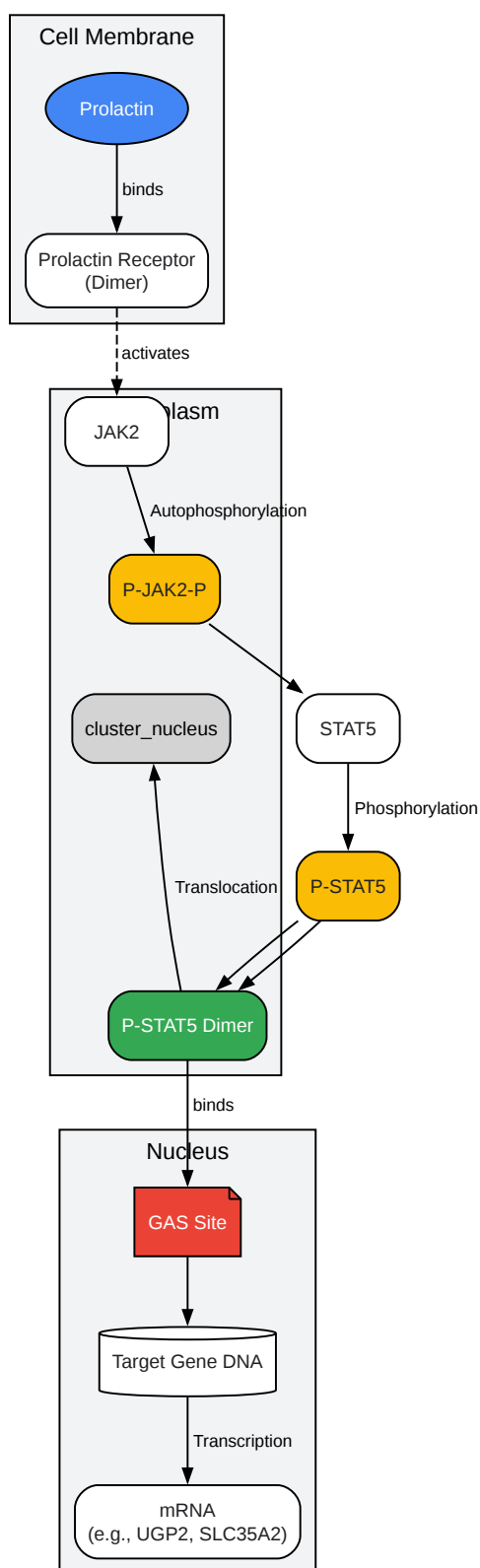
The primary hormonal drivers are prolactin and progesterone:

- **Progesterone:** During pregnancy, high levels of progesterone inhibit lactogenesis. After parturition, a sharp drop in progesterone levels removes this inhibition.^[7]
- **Prolactin:** The decline in progesterone allows the prolactin receptor (PRLR) to become fully functional. Prolactin signaling is essential for the transcription of milk protein genes and the enzymes involved in lactose synthesis.^{[7][12]}

Prolactin Signaling Pathway (JAK2/STAT5)

Prolactin binding to its receptor on the mammary epithelial cell surface activates the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) pathway.^{[5][8]}

- **Receptor Dimerization:** Prolactin binding induces dimerization of the prolactin receptor.
- **JAK2 Activation:** The associated JAK2 proteins phosphorylate each other and the receptor's cytoplasmic tails.
- **STAT5 Recruitment & Phosphorylation:** STAT5 proteins are recruited to the phosphorylated receptor, where they are themselves phosphorylated by JAK2.^[9]
- **STAT5 Dimerization & Nuclear Translocation:** Phosphorylated STAT5 proteins dimerize and translocate to the nucleus.
- **Gene Transcription:** In the nucleus, STAT5 dimers bind to specific DNA sequences (GAS sites) in the promoter regions of target genes, activating their transcription.^[9] Genes upregulated by this pathway include those encoding for **UDP-galactose** synthesis and transport, such as UGP2 and SLC35A2.^{[7][12]}



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Caption: Prolactin JAK2/STAT5 signaling pathway.

Quantitative Data in Lactose Synthesis

The onset of lactation is marked by significant changes in metabolite concentrations and gene expression. The data below, derived from studies in humans, illustrates the coordinated upregulation of the **UDP-galactose** synthesis pathway.[\[7\]](#)[\[13\]](#)

Table 1: Milk Metabolite Concentrations During Early Lactation

Time Postpartum	Lactose (mM)	Free Glucose (mM)
6 hours	75	0.1
96 hours	185 - 200	1.0
Data represents mean concentrations observed in human milk. [7] [13]		

Table 2: Fold Change in Gene Expression in Mammary Epithelial Cells

Gene	Protein Function	Fold Increase (6h vs 72-96h)
UGP2	UDP-Glucose Pyrophosphorylase 2	~10-fold
PGM1	Phosphoglucomutase 1	~3-fold
SLC35A2	UDP-Galactose Transporter	~3-fold
PRLR	Prolactin Receptor	~10-fold
STAT5	Signal Transducer and Activator of Transcription 5	~2.5-fold
Data represents the approximate fold increase in mRNA levels during the onset of lactation in humans. [7] [12]		

Table 3: Selected Enzyme Kinetic Parameters

Enzyme	Substrate	Km Value	Conditions / Notes
Lactose Synthase (Bovine)	UDP-Galactose	16 μ M	In the presence of Mn ²⁺
Lactose Synthase (Bovine)	Glucose	> 1 M	In the absence of α -lactalbumin
Lactose Synthase (Bovine)	Glucose	~ 1 mM	In the presence of α -lactalbumin

Kinetic parameters highlight the critical role of α -lactalbumin in increasing the affinity for glucose.[\[11\]](#)
[\[14\]](#)[\[15\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the **UDP-galactose** and lactose synthesis pathway.

Protocol: Measurement of Lactose Concentration (Enzymatic Assay)

This protocol is based on commercially available kits that utilize a coupled enzyme reaction.[\[14\]](#)
[\[16\]](#)

- Principle: Lactose is hydrolyzed by β -galactosidase (lactase) into D-glucose and D-galactose. The released D-galactose is then oxidized by galactose oxidase or galactose dehydrogenase, which produces a chromophore or fluorophore that can be measured. Alternatively, the released D-glucose can be measured.
- Materials:

- Sample (e.g., milk, cell culture supernatant)
- Lactose Assay Kit (e.g., Sigma-Aldrich MAK017, Megazyme K-LOLAC) containing:
 - Lactose Assay Buffer
 - β -Galactosidase (Lactase)
 - Detection Enzyme Mix (e.g., Galactose Dehydrogenase, NAD⁺)
 - Probe/Substrate for colorimetric or fluorometric detection
 - Lactose Standard
- 96-well microplate (clear for colorimetric, black for fluorometric)
- Microplate reader
- Deproteinization/clarification reagents (if required for sample type, e.g., Carrez reagents)
- Procedure:
 - Sample Preparation:
 - For milk samples, deproteinize and remove fat. This can be done using Carrez clarification or perchloric acid precipitation, followed by neutralization.^[2] Dilute the clarified sample with assay buffer to bring the lactose concentration into the linear range of the assay (e.g., 0.2-10 nmol/well).
 - For cell culture supernatants, centrifuge to remove cells and debris. Assay directly or dilute if necessary.
 - Standard Curve Preparation: Prepare a standard curve using the provided Lactose Standard. Dilute the standard in assay buffer to create a series of known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
 - Reaction Setup:
 - Add 50 μ L of each standard and sample into separate wells of the 96-well plate.

- If the kit measures total galactose vs. free galactose, set up parallel wells for samples: one with lactase (to measure total galactose after lactose hydrolysis) and one without (to measure endogenous free galactose).
- Enzymatic Reaction:
 - Prepare a Reaction Mix according to the kit's instructions, containing the detection enzymes and probe.
 - Add 50 μ L of the Reaction Mix to each well.
 - For lactose measurement, add β -galactosidase to the appropriate wells.
- Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 30-60 minutes at 37°C), protected from light.
- Measurement: Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.
- Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of lactose in the samples from the curve. Correct for any dilution factors. Lactose concentration = (Total Galactose) - (Free Galactose).

Protocol: UDP-galactose 4-epimerase (GALE) Activity Assay

This protocol outlines a coupled spectrophotometric assay to measure GALE activity.^{[6][17][18]}

- Principle: GALE converts **UDP-galactose** to UDP-glucose. The product, UDP-glucose, is then used as a substrate by UDP-glucose dehydrogenase (UGDH), which catalyzes its oxidation and the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
- Materials:
 - Sample lysate (from tissue homogenate or cultured cells)
 - Reaction Buffer (e.g., 100 mM Glycine, pH 8.7)

- **UDP-galactose** (substrate)
- NAD⁺ (cofactor for UGDH)
- UDP-glucose dehydrogenase (UGDH, coupling enzyme)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer or plate reader capable of reading at 340 nm
- Procedure:
 - Sample Preparation: Homogenize tissue or lyse cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C) to pellet debris. Collect the supernatant (lysate) and determine its protein concentration.
 - Reaction Setup:
 - Prepare a reaction mixture in a microplate well or cuvette. For a final volume of 200 µL, add:
 - 150 µL Reaction Buffer
 - 20 µL NAD⁺ solution (to a final concentration of ~1-2 mM)
 - 10 µL UGDH solution (~0.5 Units)
 - 10 µL sample lysate (diluted to ensure the reaction rate is linear over time)
 - Pre-incubation: Incubate the mixture for 5-10 minutes at the desired temperature (e.g., 37°C) to allow any endogenous UDP-glucose in the sample to be consumed, establishing a stable baseline.
 - Initiate Reaction: Start the reaction by adding 10 µL of **UDP-galactose** solution (to a final concentration of ~0.5-1 mM).
 - Kinetic Measurement: Immediately measure the absorbance at 340 nm continuously or at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

- Calculation:
 - Determine the rate of change in absorbance over time ($\Delta\text{Abs}_{340}/\text{min}$) from the linear portion of the curve.
 - Calculate the GALE activity using the Beer-Lambert law (ϵ for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$).
 - Activity (U/mL) = $(\Delta\text{Abs}_{340}/\text{min} * \text{Reaction Volume}) / (\epsilon * \text{Light Path} * \text{Sample Volume})$
 - Specific activity is expressed as U/mg of protein.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for measuring the mRNA levels of genes like UGP2 and SLC35A2.[\[19\]](#)

- Principle: Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the amount of a specific mRNA in a sample. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which then serves as a template for qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
- Materials:
 - Mammary tissue or cultured cells
 - RNA extraction kit (e.g., TRIzol, RNeasy Kit)
 - cDNA synthesis kit (e.g., LunaScript RT Supermix)
 - qPCR Master Mix (e.g., SYBR Green Master Mix)
 - Gene-specific primers (forward and reverse) for target genes (UGP2, SLC35A2) and a reference (housekeeping) gene (e.g., ACTB, GAPDH)
 - Nuclease-free water
 - qPCR instrument

- Procedure:
 - RNA Extraction: Extract total RNA from samples using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit).
 - cDNA Synthesis (Reverse Transcription):
 - Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
 - The reaction typically includes RNA template, reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).
 - Incubate as per the kit's protocol (e.g., 10 min at 55°C, followed by heat inactivation).
 - qPCR Reaction Setup:
 - Prepare a qPCR reaction mix for each gene to be tested. For each reaction (e.g., 20 µL total volume):
 - 10 µL 2x SYBR Green Master Mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL diluted cDNA template
 - 6 µL Nuclease-free water
 - Set up reactions in triplicate for each sample and gene, including no-template controls.
 - qPCR Run:
 - Run the plate on a qPCR instrument using a standard thermal cycling protocol:
 - Initial denaturation (e.g., 95°C for 3 min)

- 40 cycles of: Denaturation (95°C for 15 sec), Annealing/Extension (60°C for 60 sec).
- Melt curve analysis to verify product specificity.
- Data Analysis:
 - Determine the quantification cycle (Cq) value for each reaction.
 - Calculate the relative gene expression using the $\Delta\Delta Cq$ method:
 - $\Delta Cq = Cq(\text{target gene}) - Cq(\text{reference gene})$
 - $\Delta\Delta Cq = \Delta Cq(\text{treated sample}) - \Delta Cq(\text{control sample})$
 - $\text{Fold Change} = 2^{(-\Delta\Delta Cq)}$

Conclusion and Future Directions

UDP-galactose is unequivocally central to the synthesis of lactose, acting as the activated galactosyl donor. Its production from glucose, transport into the Golgi, and utilization by the lactose synthase complex are all critical control points. The expression of the enzymes and transporters in this pathway is exquisitely regulated by hormonal signals, primarily through the prolactin-activated JAK2/STAT5 pathway, ensuring that large-scale lactose synthesis is synchronized with the physiological demands of lactation.

For drug development professionals, targeting this pathway could offer novel strategies for modulating milk production. For instance, enhancing the activity of rate-limiting enzymes like UGP2 or the transporter SLC35A2 could potentially increase milk volume in cases of insufficient lactation. Conversely, inhibitors of this pathway could be explored in contexts where lactation suppression is desired. Further research into the kinetic properties of these enzymes and the precise regulatory mechanisms governing their expression will continue to provide valuable insights for both fundamental science and therapeutic applications.

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